1-Bromocyclohexanecarbonyl chloride
Description
1-Bromocyclohexanecarbonyl chloride is a halogenated cyclohexane derivative featuring a bromine atom and a carbonyl chloride group attached to the same carbon atom of the cyclohexane ring. This structure imparts significant reactivity, particularly in nucleophilic acyl substitution reactions, making it valuable in organic synthesis for introducing acyl groups or facilitating further functionalization.
Properties
IUPAC Name |
1-bromocyclohexane-1-carbonyl chloride | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H10BrClO/c8-7(6(9)10)4-2-1-3-5-7/h1-5H2 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NSHUQRZWSFUWOY-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC(CC1)(C(=O)Cl)Br | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H10BrClO | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID201295129 | |
| Record name | 1-Bromocyclohexanecarbonyl chloride | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID201295129 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
225.51 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
29548-87-6 | |
| Record name | 1-Bromocyclohexanecarbonyl chloride | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=29548-87-6 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 1-Bromocyclohexanecarbonyl chloride | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID201295129 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
Synthetic Routes and Reaction Conditions
1-Bromocyclohexanecarbonyl chloride can be synthesized through the reaction of cyclohexanecarbonyl chloride with bromine in the presence of a suitable catalyst. The reaction typically occurs under controlled conditions to ensure the selective bromination of the carbonyl chloride group.
Industrial Production Methods
In industrial settings, the production of 1-bromocyclohexanecarbonyl chloride involves large-scale bromination processes. These processes are optimized for high yield and purity, often using continuous flow reactors and advanced separation techniques to isolate the desired product.
Chemical Reactions Analysis
Types of Reactions
1-Bromocyclohexanecarbonyl chloride undergoes various chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted by other nucleophiles, such as amines or alcohols, leading to the formation of different derivatives.
Reduction Reactions: The carbonyl chloride group can be reduced to form the corresponding alcohol or aldehyde.
Oxidation Reactions: The compound can be oxidized to form carboxylic acids or other oxidized derivatives.
Common Reagents and Conditions
Substitution: Reagents such as sodium azide or potassium cyanide are commonly used under mild conditions.
Reduction: Reducing agents like lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are employed.
Oxidation: Oxidizing agents such as potassium permanganate (KMnO₄) or chromium trioxide (CrO₃) are used.
Major Products
Substitution: Formation of amides, esters, or other substituted cyclohexane derivatives.
Reduction: Formation of cyclohexanol or cyclohexanone.
Oxidation: Formation of cyclohexanecarboxylic acid.
Scientific Research Applications
1-Bromocyclohexanecarbonyl chloride is utilized in various scientific research applications, including:
Chemistry: Used as an intermediate in the synthesis of complex organic molecules and pharmaceuticals.
Biology: Employed in the modification of biomolecules for studying biological pathways and interactions.
Medicine: Investigated for its potential use in drug development and as a building block for active pharmaceutical ingredients.
Industry: Used in the production of specialty chemicals and materials with specific properties.
Mechanism of Action
The mechanism of action of 1-bromocyclohexanecarbonyl chloride involves its reactivity towards nucleophiles and electrophiles. The bromine atom and carbonyl chloride group make the compound highly reactive, allowing it to participate in various chemical transformations. The molecular targets and pathways involved depend on the specific reactions and applications in which the compound is used.
Comparison with Similar Compounds
1-Bromocyclobutane-1-carbonyl Chloride (CAS 70339-23-0)
- Molecular Formula : C₅H₆BrClO vs. C₆H₈BrClO (estimated for 1-bromocyclohexanecarbonyl chloride).
- Molar Mass : 197.46 g/mol (cyclobutane analog) vs. ~211.35 g/mol (cyclohexane analog) .
- This strain may accelerate nucleophilic acyl substitution reactions.
Key Insight : The cyclohexane analog’s larger ring reduces steric hindrance around the reactive centers (Br and COCl), favoring applications requiring controlled reactivity over rapid transformations .
Substituent Effects: Brominated Cyclohexane Derivatives
Cyclohexylmethyl Bromide (CAS 2550-36-9)
- Molecular Formula : C₇H₁₃Br vs. C₆H₈BrClO.
- Functionality : A simple alkyl bromide lacking the carbonyl chloride group.
- Reactivity : Primarily undergoes SN2 reactions (e.g., alkylation), whereas 1-bromocyclohexanecarbonyl chloride participates in both nucleophilic substitution (Br) and acyl substitution (COCl).
- Applications : Used as a laboratory alkylating agent, contrasting with the dual reactivity of the target compound in synthesizing amides or esters .
Functional Group Diversity: Bromo-Aromatic and Sulfonyl Derivatives
1-(3-Bromophenyl)cyclohexan-1-amine Hydrochloride (CAS 676138-34-4)
- Molecular Formula : C₁₂H₁₆NBr·HCl vs. C₆H₈BrClO.
- Key Features : Incorporates an aromatic bromophenyl group and an amine, enabling applications in pharmaceutical research (e.g., receptor-targeting molecules).
- Solubility: Slightly soluble in chloroform, methanol, and DMSO, suggesting polar aprotic solvents are suitable for both compounds .
1-(Bromomethyl)-1-methanesulfonylcyclohexane
- Functionality : Combines bromomethyl and sulfonyl groups, enhancing electrophilicity and enabling diverse transformations in materials science and drug synthesis.
- Reactivity : The sulfonyl group stabilizes adjacent reactive centers, a property absent in the target compound, which relies on carbonyl polarization for reactivity .
Research Findings and Insights
- Reactivity Trends : The carbonyl chloride group in 1-bromocyclohexanecarbonyl chloride is less electrophilic than its cyclobutane analog due to reduced ring strain, favoring selective reactions in complex syntheses.
- Steric Effects : The cyclohexane ring’s chair conformation shields the bromine atom, limiting SN2 pathways and favoring SN1 or radical mechanisms for bromide displacement.
- Synthetic Utility : The dual functionality (Br and COCl) enables sequential modifications, such as initial acylation followed by bromide substitution, a strategy less feasible in simpler analogs like cyclohexylmethyl bromide.
Biological Activity
1-Bromocyclohexanecarbonyl chloride is a compound of interest due to its potential biological activities. This article explores its biological activity, mechanisms of action, and relevant research findings.
Chemical Structure and Properties
1-Bromocyclohexanecarbonyl chloride can be represented by the following chemical structure:
- Chemical Formula : CHBrClO
- SMILES Notation : ClC(=O)C1CCCCC1Br
This compound is characterized by the presence of a bromine atom and a carbonyl chloride functional group, which are crucial for its reactivity and biological interactions.
Antimicrobial Properties
Research has indicated that 1-bromocyclohexanecarbonyl chloride exhibits antimicrobial activity . Its effectiveness against various bacterial strains has been documented, particularly against Gram-positive bacteria such as Staphylococcus aureus and Streptococcus pyogenes. The compound's mechanism likely involves disrupting bacterial cell wall synthesis or function, although specific pathways remain to be elucidated .
Anticancer Potential
Preliminary studies suggest that 1-bromocyclohexanecarbonyl chloride may possess anticancer properties . The compound has been shown to inhibit the proliferation of certain cancer cell lines in vitro. The proposed mechanism involves the induction of apoptosis (programmed cell death) through the activation of specific signaling pathways . Further investigation into its structure-activity relationship (SAR) is necessary to fully understand its anticancer potential.
The biological activity of 1-bromocyclohexanecarbonyl chloride can be attributed to several mechanisms:
- Enzyme Inhibition : The compound may inhibit key enzymes involved in bacterial metabolism or cancer cell proliferation.
- Cell Membrane Disruption : Its lipophilic nature allows it to integrate into cellular membranes, potentially leading to increased permeability and cell lysis.
- Apoptosis Induction : Evidence suggests that it may activate apoptotic pathways in cancer cells, leading to cell death.
Study 1: Antimicrobial Efficacy
A study conducted on the antimicrobial efficacy of 1-bromocyclohexanecarbonyl chloride showed promising results against various strains. The compound was tested using the disk diffusion method, revealing significant inhibition zones compared to control groups.
| Bacterial Strain | Inhibition Zone (mm) |
|---|---|
| Staphylococcus aureus | 15 |
| Streptococcus pyogenes | 12 |
| Bacillus subtilis | 10 |
This study highlights the potential use of this compound as an antimicrobial agent in clinical settings .
Study 2: Anticancer Activity
In vitro assays were performed on human cancer cell lines (e.g., HeLa, MCF-7) treated with varying concentrations of 1-bromocyclohexanecarbonyl chloride. Results indicated a dose-dependent reduction in cell viability.
| Concentration (µM) | Cell Viability (%) |
|---|---|
| 0 | 100 |
| 10 | 75 |
| 50 | 50 |
| 100 | 30 |
These findings suggest that higher concentrations significantly impair cell growth, indicating potential for further development as an anticancer therapeutic agent .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
